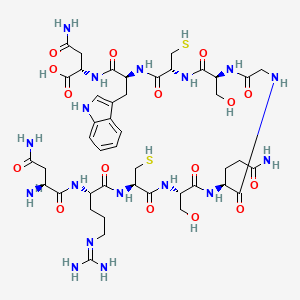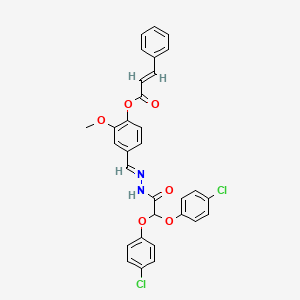
Triethylenetetraminedisulfatedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylenetetraminedisulfatedihydrate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of triethylenetetramine, which is a copper chelating agent commonly used in the treatment of Wilson’s disease . The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in both medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethylenetetraminedisulfatedihydrate typically involves the reaction of triethylenetetramine with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as filtration and recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Triethylenetetraminedisulfatedihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Triethylenetetraminedisulfatedihydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of triethylenetetraminedisulfatedihydrate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be excreted from the body or used in various industrial processes. The molecular targets and pathways involved in its action include metal ion transporters and enzymes that facilitate the chelation and removal of metal ions .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine compound used in similar applications.
Diethylenetriamine: Another polyamine with similar chelating properties.
Cyclam: A macrocyclic compound with strong metal ion chelation capabilities.
Uniqueness
Triethylenetetraminedisulfatedihydrate is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This makes it particularly effective in applications requiring strong and selective metal ion chelation .
Properties
Molecular Formula |
C6H26N4O10S2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid;dihydrate |
InChI |
InChI=1S/C6H18N4.2H2O4S.2H2O/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4;;/h9-10H,1-8H2;2*(H2,1,2,3,4);2*1H2 |
InChI Key |
FZYPUWMRSXBMOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCN)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
molybdenum(VI)](/img/structure/B12053303.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)





